6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that has garnered interest in various scientific fields[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its intricate molecular framework allows it to participate in diverse chemical reactions and applications, making it a valuable compound in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core[_{{{CITATION{{{2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.chemspider.com/Chemical-Structure.2625274.html). This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives[{{{CITATION{{{2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ...{{{CITATION{{{_2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ....
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing parameters such as temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency. Large-scale synthesis also necessitates the use of robust purification techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ....
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4)[_{{{CITATION{{{_2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions[_{{{CITATION{{{_2{6-Benzyl-2-[(2,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydrothieno2,3-c ....
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis.
Biology: In biological research, 6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can be used as a tool to study biological processes and pathways[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its unique structure and biological activity make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In industry, this compound can be used in the development of new materials and technologies[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its properties can be harnessed for applications in material science, such as the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... These interactions can modulate biological processes, leading to therapeutic effects in medical applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
6-Benzyl-2-(2,4-dimethylbenzoyl)amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Uniqueness: 6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds[_{{{CITATION{{{_1{6-Benzyl-2-(2,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno2,3-c ...
Properties
IUPAC Name |
6-benzyl-2-[(2,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-15-8-9-18(16(2)12-15)23(29)26-24-21(22(25)28)19-10-11-27(14-20(19)30-24)13-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCPNIRAOMAXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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